molecular formula C10H11NO4S B1253036 Quinaldine sulfate CAS No. 655-76-5

Quinaldine sulfate

Cat. No.: B1253036
CAS No.: 655-76-5
M. Wt: 241.27 g/mol
InChI Key: CMBPXXNFXHKRBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinaldine sulfate can be synthesized from quinaldine, which is typically prepared from aniline and paraldehyde via the Skraup synthesis or from aniline and crotonaldehyde via the Doebner-von Miller variation of the Skraup reaction . The reaction involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the quinoline ring structure.

Industrial Production Methods: In industrial settings, this compound is produced by sulfonating quinaldine with sulfuric acid. The process involves the controlled addition of sulfuric acid to quinaldine, followed by purification steps to isolate the desired sulfate compound.

Chemical Reactions Analysis

Types of Reactions: Quinaldine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinaldine N-oxide.

    Reduction: 2-methyltetrahydroquinoline.

    Substitution: Nitroquinaldine and halogenated quinaldine derivatives.

Mechanism of Action

The mechanism of action of quinaldine sulfate as an anesthetic involves its interaction with the central nervous system of fish. It likely acts on ion channels and neurotransmitter receptors, leading to a reversible loss of sensation and immobilization. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, similar to other anesthetics .

Comparison with Similar Compounds

Quinaldine sulfate can be compared with other quinoline derivatives, such as:

    Quinine: An anti-malarial agent with a similar quinoline structure.

    Chloroquine: Another anti-malarial drug with a quinoline core.

    Mefloquine: Used for the treatment and prevention of malaria.

    Quinoline Yellow: A dye derived from quinaldine.

Uniqueness: this compound’s primary uniqueness lies in its application as an anesthetic for fish, which is not a common use for other quinoline derivatives. Additionally, its role as a precursor for dyes and pH indicators sets it apart from other compounds in the quinoline family .

Properties

IUPAC Name

2-methylquinoline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.H2O4S/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBPXXNFXHKRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-63-4 (Parent)
Record name Quinaldine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801020746
Record name Quinaldine monosulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-47-7, 655-76-5
Record name Quinoline, 2-methyl-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50978-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaldine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaldine monosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldine sulfate salt
Source European Chemicals Agency (ECHA)
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Record name QUINALDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42993469X7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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